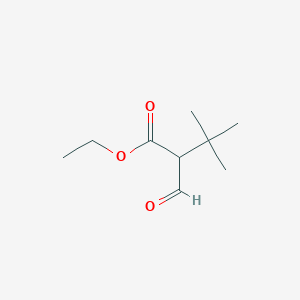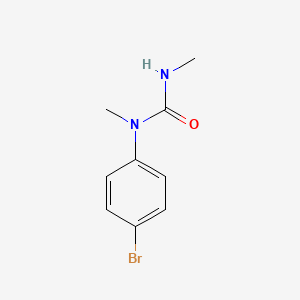![molecular formula C12H5F6N B13906312 2',3,3',4',5',6'-Hexafluoro[1,1'-biphenyl]-4-amine](/img/structure/B13906312.png)
2',3,3',4',5',6'-Hexafluoro[1,1'-biphenyl]-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,3,3’,4’,5’,6’-Hexafluoro[1,1’-biphenyl]-4-amine is a fluorinated biphenyl derivative. This compound is characterized by the presence of six fluorine atoms and an amine group attached to the biphenyl structure. Fluorinated biphenyls are known for their unique chemical properties, including high thermal stability and resistance to oxidation, making them valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3,3’,4’,5’,6’-Hexafluoro[1,1’-biphenyl]-4-amine typically involves the fluorination of biphenyl derivatives followed by the introduction of an amine group. One common method is the direct fluorination of biphenyl using elemental fluorine or fluorinating agents such as cobalt trifluoride. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of fluorine. The amination step can be achieved through various methods, including nucleophilic substitution reactions using amine precursors.
Análisis De Reacciones Químicas
Types of Reactions
2’,3,3’,4’,5’,6’-Hexafluoro[1,1’-biphenyl]-4-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the amine group to other functional groups such as hydroxylamine.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions can be employed for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Hydroxylamine derivatives.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2’,3,3’,4’,5’,6’-Hexafluoro[1,1’-biphenyl]-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential in drug development, particularly in designing molecules with enhanced metabolic stability.
Industry: Utilized in the production of high-performance materials, including polymers and coatings, due to its thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of 2’,3,3’,4’,5’,6’-Hexafluoro[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The amine group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
2,2’,3,3’,4,4’,5,5’,6,6’-Decafluoro-1,1’-biphenyl: A fully fluorinated biphenyl derivative with similar thermal stability but lacking the amine group.
2,2’,3,3’,5,5’,6,6’-Octafluoro-1,1’-biphenyl: Another fluorinated biphenyl with eight fluorine atoms, used in similar applications but with different reactivity due to the absence of the amine group.
Uniqueness
2’,3,3’,4’,5’,6’-Hexafluoro[1,1’-biphenyl]-4-amine is unique due to the combination of fluorine atoms and an amine group, which imparts distinct chemical properties. The presence of the amine group allows for additional functionalization and interactions with biological molecules, making it more versatile in scientific research and industrial applications compared to its fully fluorinated counterparts.
Propiedades
Fórmula molecular |
C12H5F6N |
|---|---|
Peso molecular |
277.16 g/mol |
Nombre IUPAC |
2-fluoro-4-(2,3,4,5,6-pentafluorophenyl)aniline |
InChI |
InChI=1S/C12H5F6N/c13-5-3-4(1-2-6(5)19)7-8(14)10(16)12(18)11(17)9(7)15/h1-3H,19H2 |
Clave InChI |
YSYRPNSPTMFOND-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C2=C(C(=C(C(=C2F)F)F)F)F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B13906244.png)


![4'-(Methylsulfanyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13906268.png)

![Methyl 1-thia-4-azaspiro[4.5]decane-3-carboxylate](/img/structure/B13906278.png)

![1-Tributylstannyl-5,8-dioxaspiro[3.4]oct-1-en-3-one](/img/structure/B13906291.png)
![1-(Iodomethyl)-2-oxabicyclo[3.1.1]heptane-5-carbonitrile](/img/structure/B13906298.png)

![3-Azabicyclo[3.1.1]heptan-1-amine;dihydrochloride](/img/structure/B13906305.png)
![tert-Butyl 2-iodo-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13906308.png)
